4-(1-Methyl-3-propyl-3-pyrrolidinyl)pyrocatechol
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Overview
Description
4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a pyrrolidine ring and two hydroxyl groups. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1-methyl-3-propylamine and a dihalide.
Attachment to the Benzene Ring: The pyrrolidine ring is then attached to a benzene ring through a nucleophilic substitution reaction. This step often requires a catalyst and specific reaction conditions to ensure the correct orientation and attachment.
Introduction of Hydroxyl Groups: The final step involves the introduction of hydroxyl groups at the 1 and 2 positions of the benzene ring. This can be achieved through an electrophilic aromatic substitution reaction using reagents such as hydroxyl radicals or other suitable oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. The process would also involve rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic ring or the pyrrolidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-methylpyrrolidin-3-yl)benzene-1,2-diol: Lacks the propyl group, leading to different steric and electronic properties.
4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,3-diol: Hydroxyl groups are positioned differently, affecting its reactivity and interactions.
4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,4-diol: Another positional isomer with distinct chemical and biological properties.
Uniqueness
4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol is unique due to the specific positioning of its hydroxyl groups and the presence of the propyl group on the pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
1507-78-4 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H21NO2/c1-3-6-14(7-8-15(2)10-14)11-4-5-12(16)13(17)9-11/h4-5,9,16-17H,3,6-8,10H2,1-2H3 |
InChI Key |
UBGKRXUHHVICEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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